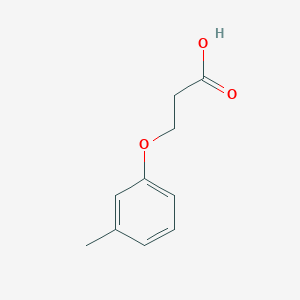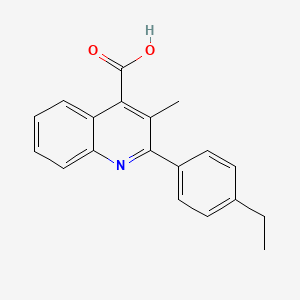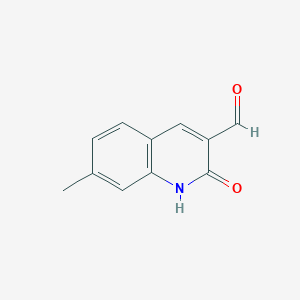
2-ヒドロキシ-7-メチルキノリン-3-カルバルデヒド
概要
説明
2-Hydroxy-7-methylquinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学的研究の応用
2-Hydroxy-7-methylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde typically involves the reaction of 2-hydroxyquinoline with appropriate aldehyde precursors under controlled conditions. One common method involves the Vilsmeier-Haack reaction, where 2-hydroxyquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production of 2-Hydroxy-7-methylquinoline-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Hydroxy-7-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-7-methylquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-7-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2-Hydroxy-7-methylquinoline-3-carbaldehyde in biological systems involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline-3-carbaldehyde: Lacks the methyl group at the 7-position.
7-Methylquinoline-3-carbaldehyde: Lacks the hydroxyl group at the 2-position.
2-Hydroxy-7-chloroquinoline-3-carbaldehyde: Contains a chlorine atom instead of a methyl group at the 7-position.
Uniqueness
2-Hydroxy-7-methylquinoline-3-carbaldehyde is unique due to the presence of both the hydroxyl group at the 2-position and the methyl group at the 7-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWXKDJRZUITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354173 | |
| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-41-0 | |
| Record name | 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80231-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the synthesis and antibacterial activity of metal complexes derived from Schiff bases of 2-hydroxy-7-methylquinoline-3-carbaldehyde. Can you elaborate on the role of 2-hydroxy-7-methylquinoline-3-carbaldehyde in this process and its contribution to the observed activity?
A1: 2-hydroxy-7-methylquinoline-3-carbaldehyde plays a crucial role as a precursor in synthesizing Schiff bases. It reacts with 3-aminobenzenesulfonamide, forming a Schiff base with an imine (C=N) group. This Schiff base acts as a ligand, donating electrons to transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)
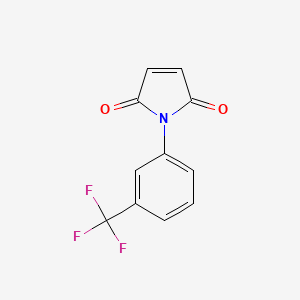
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)
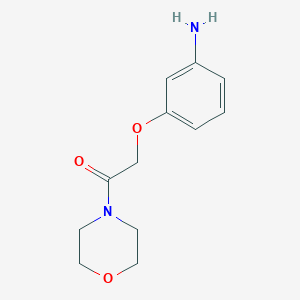
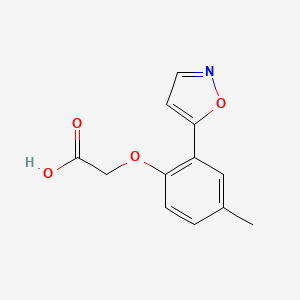
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
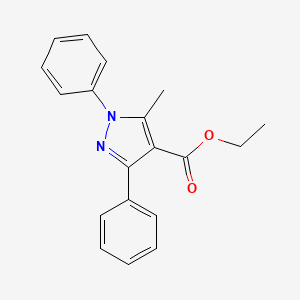
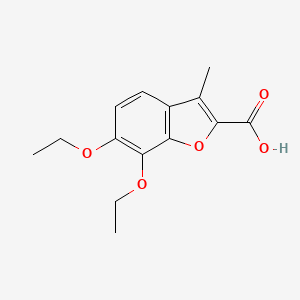
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)
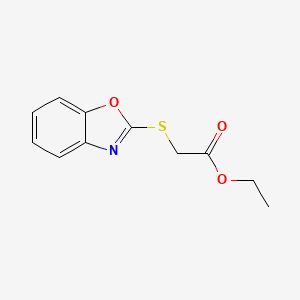
![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)
